molecular formula C14H12BrNO2 B14887101 2-((2-Bromobenzyl)oxy)benzamide

2-((2-Bromobenzyl)oxy)benzamide

Cat. No.: B14887101
M. Wt: 306.15 g/mol
InChI Key: BVVZRWTVKDMLCN-UHFFFAOYSA-N
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Description

2-((2-Bromobenzyl)oxy)benzamide is an organic compound that features a benzamide core with a 2-bromobenzyl ether substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Bromobenzyl)oxy)benzamide typically involves the reaction of 2-bromobenzyl alcohol with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reagents may be optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-((2-Bromobenzyl)oxy)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((2-Bromobenzyl)oxy)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((2-Bromobenzyl)oxy)benzamide involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, which influences the compound’s binding affinity to proteins and enzymes. The benzamide core can interact with active sites of enzymes, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Bromobenzyl)oxy)benzamide
  • 2-((2-Chlorobenzyl)oxy)benzamide
  • 2-((2-Fluorobenzyl)oxy)benzamide

Uniqueness

2-((2-Bromobenzyl)oxy)benzamide is unique due to the presence of the bromine atom at the 2-position, which can significantly influence its reactivity and binding properties. Compared to its chlorinated and fluorinated analogs, the bromine atom provides different electronic and steric effects, making it a valuable compound for specific applications .

Properties

Molecular Formula

C14H12BrNO2

Molecular Weight

306.15 g/mol

IUPAC Name

2-[(2-bromophenyl)methoxy]benzamide

InChI

InChI=1S/C14H12BrNO2/c15-12-7-3-1-5-10(12)9-18-13-8-4-2-6-11(13)14(16)17/h1-8H,9H2,(H2,16,17)

InChI Key

BVVZRWTVKDMLCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2C(=O)N)Br

Origin of Product

United States

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